3-chloro-p-toluidine is a monochloroaniline that is p-toluidine in which one of the hydrogens that is meta to the amino group is replaced by a chlorine. It has a role as an avicide. It is a chloroaniline and a member of monochlorobenzenes. It derives from a p-toluidine.
3-Chloro-4-methylaniline
CAS No.: 95-74-9
Cat. No.: VC21188872
Molecular Formula: C7H8ClN
Molecular Weight: 141.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 95-74-9 |
|---|---|
| Molecular Formula | C7H8ClN |
| Molecular Weight | 141.6 g/mol |
| IUPAC Name | 3-chloro-4-methylaniline |
| Standard InChI | InChI=1S/C7H8ClN/c1-5-2-3-6(9)4-7(5)8/h2-4H,9H2,1H3 |
| Standard InChI Key | RQKFYFNZSHWXAW-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N)Cl |
| Canonical SMILES | CC1=C(C=C(C=C1)N)Cl |
| Boiling Point | 468 to 471 °F at 760 mm Hg (NTP, 1992) 243.0 °C 243 °C |
| Flash Point | 212 °F (NTP, 1992) ~136 °C |
| Melting Point | 79 °F (NTP, 1992) 26.0 °C 26 °C |
Introduction
Fundamental Properties and Identification
3-Chloro-4-methylaniline, also known by its CAS number 95-74-9, is an aromatic amine featuring a chlorine substituent at position 3 and a methyl group at position 4 of the aniline structure. It belongs to the chemical class of monochloroanilines and has various synonyms including 3-chloro-4-methyl-phenylamine, 2-chloro-4-toluidine, CPT, OCPT, 3-CPT, and DRC 1339 .
Basic Chemical Information
The compound is defined chemically as a monochloroaniline that is p-toluidine in which one of the hydrogens meta to the amino group is replaced by a chlorine . Its molecular structure consists of a benzene ring with an amino group (-NH₂), a chlorine atom, and a methyl group (-CH₃).
| Parameter | Details |
|---|---|
| Molecular Formula | C₇H₈ClN |
| Molecular Weight | 141.60 g/mol |
| CAS Registry Number | 95-74-9 |
| MDL Number | MFCD00007773 |
| UNII | 32Y306W7BQ |
| NACRES | NA.22 |
Physical Characteristics
3-Chloro-4-methylaniline exhibits specific physical properties that influence its handling, storage, and applications. At room temperature, it can appear as a white to light yellow solid that may transition to a liquid state depending on temperature conditions .
| Property | Value |
|---|---|
| Physical State | Powder to lump to clear liquid |
| Color | White, Colorless to Light orange or Yellow |
| Melting Point | 25°C |
| Boiling Point | 237-238°C (literature) |
| Density | 1.17 g/cm³ |
| Specific Gravity | 1.167 |
| Vapor Pressure | 4.973-8.666 Pa at 25°C |
| Flash Point | 212°F (100°C) |
| LogP | 2.27 |
| Water Solubility | 1 g/L at 20°C |
Chemical Reactivity and Stability
The chemical behavior of 3-Chloro-4-methylaniline is crucial for understanding its applications and safety considerations. The compound demonstrates specific reactivity patterns characteristic of halogenated aromatic amines.
Stability and Reactivity Profile
3-Chloro-4-methylaniline is generally stable under normal conditions but may be sensitive to prolonged exposure to air and light. It exhibits compatibility issues with various chemical agents and requires specific handling considerations .
The compound is combustible and demonstrates reactivity with oxidizing agents. It is known to be incompatible with strong acids, acid chlorides, acid anhydrides, chloroformates, and reducing agents. This reactivity profile necessitates careful handling and storage procedures to prevent hazardous reactions .
Chemical Properties
The chloromethylanilines, including 3-Chloro-4-methylaniline, are typically colorless or white crystalline solids or liquids, some having a mild fishy odor. The compound is described as a brown solid with a mild odor according to general descriptions .
Its solubility characteristics include slight solubility in chloroform and methanol, with limited water solubility (1 g/L at 20°C). The compound has a pKa value of 4.05 (+1) at 25°C, indicating its acid-base properties .
Synthesis Methods
The preparation of 3-Chloro-4-methylaniline involves specific chemical processes that have been refined through research and industrial applications. Multiple synthesis routes exist, with variations in efficiency, yield, and resource requirements.
Patent-Described Synthesis Process
A patented method for preparing 3-Chloro-4-methylaniline involves a streamlined process designed to economize raw materials and reduce energy consumption. The method includes the following steps :
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Chlorination: Paranitrotoluene (PNT) is combined with 0.48-0.54 weight parts of chlorine under controlled temperature conditions (70-80°C) in a chlorination vessel with stirring for 10 minutes.
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Washing: The chlorinated material is transferred to a washing vessel for purification.
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Refining: The washed material undergoes refinement in a dedicated vessel.
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Reduction: The refined material is transferred to a reduction tower containing a catalyst, where 0.038-0.044 weight parts of hydrogen are introduced to facilitate reduction.
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Final Purification: The reduced material undergoes a second refinement process to yield the final product .
This patented process claims advantages over traditional methods, including more efficient use of raw materials and reduced energy consumption. The traditional approach typically involves chlorination of nitrotoluene using ferric chloride anhydrous and iodine as catalysts, followed by reduction with sodium sulfide solution, which reportedly consumes more PNT and involves a more complex technological process .
Chemical Reaction Applications
In chemical synthesis applications, 2-Chloro-4-aminotoluene (a synonym for 3-Chloro-4-methylaniline) has been utilized in the preparation of 2-chloro-4-cyanotoluene through the Sandmeyer reaction with cuprous cyanide . This demonstrates the compound's utility as an intermediate in the synthesis of more complex organic molecules.
Applications and Uses
3-Chloro-4-methylaniline serves various industrial and practical purposes, with applications spanning multiple sectors.
Industrial Applications
The primary industrial application of 3-Chloro-4-methylaniline and related isomers is in dyestuff manufacture. The compound's structure makes it valuable as an intermediate in the production of various dyes .
Pest Control Applications
A notable application of 3-Chloro-4-methylaniline, particularly the 3-chloro-para isomer, is in avian population control. The compound is marketed as a pelleted bait for controlling bird populations, utilizing its biological effects on avian species . This application has been subject to scientific investigation regarding its absorption, distribution, and excretion patterns in birds, as documented in research studies .
Biological Effects and Environmental Implications
Research has investigated the biological impact of 3-Chloro-4-methylaniline, particularly concerning its effects on avian species and potential environmental consequences.
Avian Studies
Scientific investigations have focused on the absorption, distribution, and excretion of [14C]-3-Chloro-4-methylaniline hydrochloride in bird species following oral administration. These studies have examined pathological effects in exposed tissues and biochemical parameters, including blood pH . The compound's use in bird population control makes these studies particularly relevant for understanding its mechanism of action and environmental impact.
Environmental Considerations
Given its applications and chemical properties, considerations regarding the environmental fate and impact of 3-Chloro-4-methylaniline are important. Its limited water solubility (1 g/L at 20°C) and LogP value of 2.27 provide insights into its potential environmental distribution and bioaccumulation characteristics .
Analytical Standards and Methods
| Standard Information | Details |
|---|---|
| Item Number | 678123 |
| Quantity | 1×500mg |
| Storage Conditions | 20°C |
| Documentation | Certificate of Analysis, Safety Data Sheet |
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